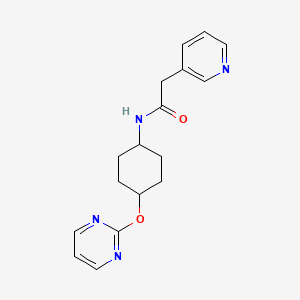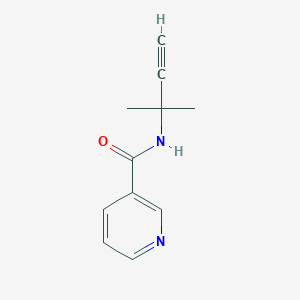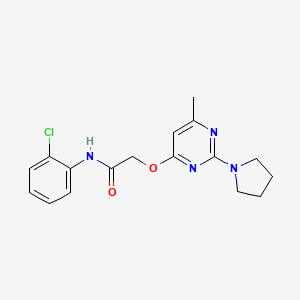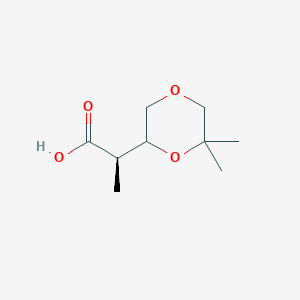
2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a complex organic compound featuring a pyridine ring, a pyrimidine ring, and a cyclohexyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-3-yl acetamide intermediate, followed by the introduction of the cyclohexyl group and the pyrimidin-2-yloxy moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The pyridine and pyrimidine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using hydrogenation techniques, especially at the cyclohexyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully saturated cyclohexyl derivatives.
科学研究应用
2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 2-(pyridin-3-yl)-N-(cyclohexyl)acetamide
- 2-(pyridin-3-yl)-N-(pyrimidin-2-yloxy)acetamide
- 2-(pyridin-3-yl)-N-(4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
Uniqueness
2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is unique due to the presence of both pyridine and pyrimidine rings, which can confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that may not be achievable with other similar compounds.
属性
IUPAC Name |
2-pyridin-3-yl-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(11-13-3-1-8-18-12-13)21-14-4-6-15(7-5-14)23-17-19-9-2-10-20-17/h1-3,8-10,12,14-15H,4-7,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFNTJZCULEJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2519761.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2519762.png)

![O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2519765.png)
![N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide](/img/structure/B2519766.png)

![2-{[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole](/img/structure/B2519768.png)
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)
![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)
